![molecular formula C16H20N4O7 B8179988 Suc-Ala-Ala-pNA](/img/structure/B8179988.png)
Suc-Ala-Ala-pNA
Overview
Description
Suc-Ala-Ala-pNA, also known as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is a peptide that is routinely used to assay elastase activity . This assay is highly reproducible and can be run in thirty minutes or less . The peptide may also be used for assays of other enzymes, such as alkaline proteases .
Synthesis Analysis
N-succinyl-alanine-alanine-proline-valine-p-nitroanilide (suc-Ala-Ala-Pro-Val-pNA), a chromogenic HNE substrate, was attached to glycine-cross-linked ethoxylate acrylate resins (Gly-CLEAR) by a carbodiimide reaction .Molecular Structure Analysis
The molecular formula of Suc-Ala-Ala-pNA is C16H20N4O7 . The exact mass is 380.13319899 g/mol and the monoisotopic mass is also 380.13319899 g/mol .Chemical Reactions Analysis
Suc-Ala-Ala-pNA is a colorimetric substrate for elastase . Elastase binds and hydrolyzes Suc-Ala-Ala-pNA to release p-nitroaniline (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of elastase activity .Physical And Chemical Properties Analysis
Suc-Ala-Ala-pNA has a molecular weight of 380.35 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 8 . The topological polar surface area is 170 Ų .Scientific Research Applications
Enzyme Activity Determination : Suc-Ala-Ala-pNA is used as a synthetic substrate for determining elastase activity. It is hydrolyzed by enzymes associated with human high-density lipoproteins (Maeda, Kobori, & Uzawa, 1983).
Chromogenic Substrate and Inhibitor : It serves as a chromogenic substrate and inhibitor for various enzymes like thermitase, subtilisin BPN', and alpha-chymotrypsin. It has shown higher efficiency compared to traditional substrates and inhibitors (Brömme & Fittkau, 1985).
Pancreatic Elastase Studies : Suc-Ala-Ala-pNA is useful for studying pancreatic elastase but shows limited sensitivity towards granulocyte elastase (Simonsson, Arielly, Friberger, & Aurell, 1981).
Human Enterocyte Research : The compound is found in the mucous membrane of the human small intestine and is a substrate for pancreatic elastase (Slabý, Frič, & Kasafírek, 1978).
Vascular Connective Tissue Metabolism : Its hydrolytic activity in the vascular wall may play a role in vascular connective tissue metabolism and function (Ito, Kwan, & Daniel, 1986).
Aminoendopeptidase Studies : In Escherichia coli, which lacks 20 S proteasomes, PepN, an aminoendopeptidase, is responsible for the hydrolysis of related compounds, demonstrating its application in microbiological enzyme studies (Chandu, Kumar, & Nandi, 2003).
Cyclophilin Binding Studies : Suc-Ala-Ala-pNA peptides bind human cyclophilin hCyp-18, suggesting the existence of two functionally independent subsites, which is significant in protein interaction research (Demange, Moutiez, Vaudry, & Dugave, 2001).
Seminal Plasma Enzyme Activity : In human seminal plasma, it is not an elastase-like metalloproteinase but rather an acyl amidase-like leucine aminopeptidase (Matsuda et al., 2000).
Placental Barrier Research : The compound's hydrolysis by membrane-bound neutral endopeptidases in the human placenta may have physiological significance in the placental barrier (Watanabe, Kumagai, Shimamori, & Fujimoto, 1987).
Hog Kidney Cytosol Studies : It may be identical with proline endopeptidase in hog kidney cytosol, relevant for enzymology and physiology (Soeda, Ohyama, & Nagamatsu, 1984).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O7/c1-9(17-13(21)7-8-14(22)23)15(24)18-10(2)16(25)19-11-3-5-12(6-4-11)20(26)27/h3-6,9-10H,7-8H2,1-2H3,(H,17,21)(H,18,24)(H,19,25)(H,22,23)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APALOONUKPGKGU-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Ala-pNA |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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